3,5-Dimethylbiphenyl-4-ylboronic acid CAS number
3,5-Dimethylbiphenyl-4-ylboronic acid CAS number
An In-Depth Technical Guide to 3,5-Dimethylbiphenyl-4-ylboronic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, application, and technical nuances of 3,5-Dimethylbiphenyl-4-ylboronic acid. As a pivotal building block in modern organic synthesis, its strategic application can unlock novel molecular architectures for next-generation therapeutics.
Core Introduction and Strategic Importance
3,5-Dimethylbiphenyl-4-ylboronic acid, identified by the CAS Number 1057654-43-9 , is a specialized arylboronic acid.[1] Its structure is unique for two key reasons that drive its utility in drug discovery:
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The Biphenyl Scaffold: Biaryl motifs are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. They provide a rigid, well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets.
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The Boronic Acid Functionality: The boronic acid group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This functionality allows for the efficient and highly selective formation of carbon-carbon bonds, enabling chemists to couple the biphenyl scaffold to other complex molecular fragments.[3]
The strategic placement of the two methyl groups on one of the phenyl rings introduces steric hindrance and alters the electronic properties of the molecule. This substitution can be critical for modulating the pharmacokinetic profile (e.g., metabolic stability, solubility) of a final drug candidate and for fine-tuning the binding affinity to a target protein by exploring specific hydrophobic pockets.
Physicochemical and Safety Profile
A clear understanding of the compound's properties is essential for its effective use in experimental design.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1057654-43-9 | BLDpharm[1] |
| Molecular Formula | C₁₄H₁₅BO₂ | BLDpharm[1] |
| Molecular Weight | 226.08 g/mol | BLDpharm[1] |
| SMILES Code | OB(C1=C(C)C=C(C2=CC=CC=C2)C=C1C)O | BLDpharm[1] |
Safety and Handling: As with many boronic acids, this compound requires careful handling. It is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis Pathway: A Validated Protocol
The most reliable and common method for synthesizing substituted biphenyl boronic acids is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a robust pathway to 3,5-Dimethylbiphenyl-4-ylboronic acid.
The Causality Behind the Choice of Reagents: The synthesis involves coupling a boronic acid-containing arene with an aryl halide. For this specific target, we will couple 4-bromo-2,6-dimethylphenol (or a related protected derivative) with phenylboronic acid, followed by conversion of the hydroxyl group to a boronic acid. A more direct approach starts with a dibrominated precursor.
Experimental Protocol: Synthesis of 3,5-Dimethylbiphenyl-4-ylboronic acid
This protocol is based on established methodologies for similar transformations.[4]
Step 1: Suzuki-Miyaura Coupling to form the Biphenyl Core
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Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 4-bromo-2,6-dimethylaniline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
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Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
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Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio), followed by an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq). The base is essential for the transmetalation step in the catalytic cycle.
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Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-dimethylbiphenyl-4-amine.
Step 2: Conversion to the Boronic Acid via Sandmeyer Reaction and Borylation
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Diazotization: Dissolve the crude 3,5-dimethylbiphenyl-4-amine from the previous step in an aqueous solution of HBF₄ or HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature at 0 °C. This forms the diazonium salt intermediate.
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Borylation: In a separate flask, prepare a solution of bis(pinacolato)diboron (B₂Pin₂) and a copper catalyst in a suitable solvent. Add the freshly prepared diazonium salt solution slowly to this mixture.
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Hydrolysis: Upon completion of the borylation, the resulting pinacol ester is hydrolyzed by stirring with an aqueous acid to yield the final product, 3,5-Dimethylbiphenyl-4-ylboronic acid.
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Purification: The final compound is typically purified by recrystallization or column chromatography on silica gel.
Caption: Workflow for the synthesis of 3,5-Dimethylbiphenyl-4-ylboronic acid.
Core Application: The Suzuki-Miyaura Catalytic Cycle
The primary utility of 3,5-Dimethylbiphenyl-4-ylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[3] This reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance and mild reaction conditions.[3][5]
Mechanism Pillars:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
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Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is the crucial step where the boronic acid reagent enters the cycle.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into medicinal chemistry programs has seen a dramatic increase, with several FDA-approved drugs containing this moiety.[6] While 3,5-Dimethylbiphenyl-4-ylboronic acid is a building block rather than a final drug, its role is indispensable.
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Scaffold Hopping and Library Synthesis: This reagent allows for the rapid generation of diverse libraries of biphenyl-containing compounds. By coupling it with various (hetero)aryl halides, researchers can efficiently explore the structure-activity relationship (SAR) of a new chemical series.
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Improving Metabolic Stability: The methyl groups at the 3 and 5 positions can shield adjacent positions on the aromatic ring from metabolic attack by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.
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Targeting Hydrophobic Pockets: The dimethylbiphenyl unit provides a defined hydrophobic element that can be crucial for binding to specific pockets within a protein target, enhancing potency and selectivity. Boronic acid-containing polymers have shown value in various biomedical applications, including treatments for cancer and other diseases.[7]
Conclusion
3,5-Dimethylbiphenyl-4-ylboronic acid is a high-value, specialized reagent for researchers in organic synthesis and drug discovery. Its true power is realized through its application in the Suzuki-Miyaura cross-coupling reaction, which provides a robust and versatile method for constructing complex molecular architectures.[8] A thorough understanding of its properties, synthesis, and the mechanistic underpinnings of its reactivity enables chemists to leverage this building block to its full potential in the quest for novel and effective therapeutics.
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